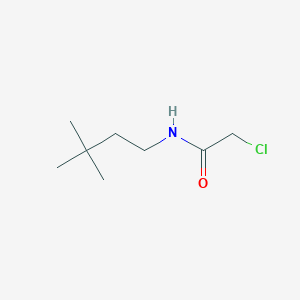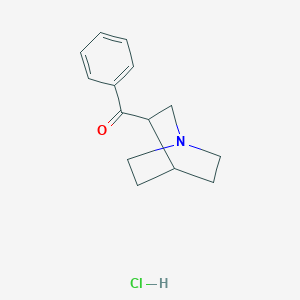
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 252.12 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is 1S/C10H11ClFNO.ClH/c11-7-1-2-10 (9 (12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride include a molecular weight of 252.11 and a molecular formula of C10H11ClFNO .Applications De Recherche Scientifique
Molecular Docking and Structure-Activity Relationship
The compound has been used in molecular docking studies to understand the orientations and active conformations of inhibitors, especially in the context of c-Met kinase. Docking analyses, combined with quantitative structure–activity relationship (QSAR) methods, have been employed to predict biological activities and understand molecular features contributing to inhibitory activity. The research highlights the use of Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors for predicting the activities of inhibitors (Caballero et al., 2011).
Characterization and Reactivity Studies
3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride derivatives have been synthesized and characterized for their molecular structures and reactivity. Studies have used techniques like single crystal X-ray diffraction, FT-IR, and NMR spectroscopy for characterization. These studies also delve into the molecule's stability, reactivity, and potential applications in non-linear optics and as anti-cancerous drug leads through docking studies (Murthy et al., 2017).
Conformational Analysis and Biological Recognition
The compound's derivatives, such as fluoro-hydroxyprolines, have been synthesized and studied for their conformational analysis and how such modifications affect the molecular recognition by biological systems. Research in this area can have implications in medicinal and biological chemistry, especially in understanding protein degradation and drug discovery (Testa et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chloro-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOPGFZHNQOCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)



![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)

![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)

